2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

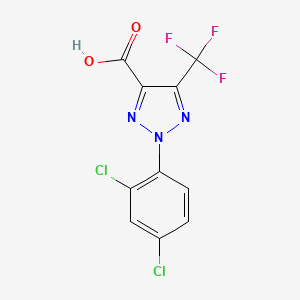

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 4. Its molecular formula is C₁₀H₅Cl₂F₃N₃O₂, with an estimated molecular weight of 278.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a carboxylic acid group, which influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H4Cl2F3N3O2 |

|---|---|

Molecular Weight |

326.06 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H4Cl2F3N3O2/c11-4-1-2-6(5(12)3-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |

InChI Key |

ZLQIOFKBFUDPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring:

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid have been extensively studied:

- Antimicrobial Properties : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes involved in sterol biosynthesis. This suggests potential use as an antifungal agent.

- Anticancer Activity : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

The versatility of the triazole ring makes this compound a valuable pharmacophore in drug design. Its applications include:

- Pharmaceutical Development : As a lead compound in the synthesis of new drugs targeting various diseases.

- Drug Formulation : Enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture:

- Fungicides : Its antifungal properties can be exploited to develop effective fungicides for crop protection.

- Pesticides : The compound's ability to interact with biological targets may also extend to insecticidal applications.

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study published in Molecules demonstrated that derivatives of triazoles exhibit significant antimicrobial activity against various fungal strains .

- Research indicated that modifications to the triazole structure could enhance its anticancer effects by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations :

- Substituent Effects: The target compound’s 2,4-dichlorophenyl group increases lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-ClPh in or 2-FPh in ). This may enhance membrane permeability and target binding in biological systems.

- Trifluoromethyl Group : The -CF₃ group in all listed compounds improves metabolic stability and electron-withdrawing effects, which can modulate enzyme inhibition (e.g., cyclooxygenase or kinase targets) .

- Carboxylic Acid : The -COOH group enables salt formation (improving solubility) and hydrogen-bonding interactions with biological targets .

Key Findings :

- The 2,4-dichlorophenyl substitution in the target compound may enhance antitumor activity compared to mono-chlorinated analogs (e.g., ) due to stronger electron-withdrawing effects and improved target affinity.

- Trifluoromethyl -containing triazoles consistently show higher metabolic stability and bioavailability compared to methyl or ethyl analogs (e.g., 5-methyl derivatives in ).

- Antimicrobial activity correlates with halogen electronegativity; bromine (in ) and chlorine (in target compound) may outperform fluorine (in ) in disrupting bacterial membranes .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cycloaddition of an azide and an alkyne to form the triazole ring, followed by the introduction of the dichlorophenyl and trifluoromethyl groups under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | C10H4Cl2F3N3O2 |

| Molecular Weight | 326.06 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H4Cl2F3N3O2/c11-4-1-2-5(12)6(3-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Cl |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against fungal pathogens and demonstrated effectiveness comparable to established antifungal agents . The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, it was found to exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical biological pathways, modulating their activity and leading to various pharmacological effects .

Case Studies

- Xanthine Oxidase Inhibition : A study synthesized derivatives similar to this compound and evaluated their xanthine oxidase inhibitory activity. Some derivatives showed high potency in the submicromolar range, indicating potential for treating gout and other conditions related to uric acid metabolism .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer :

- The synthesis typically involves cyclocondensation of substituted hydrazines with trifluoromethyl ketones, followed by carboxylation. Key steps include:

- Intermediate formation : Use of 2,4-dichlorophenylhydrazine and trifluoromethyl acetylene derivatives under acidic conditions .

- Carboxylation : Employing CO₂ or chloroformate reagents in the presence of palladium catalysts .

- Yield optimization strategies:

- Vary reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) to reduce byproducts.

- Use microwave-assisted synthesis for faster kinetics and higher purity .

- Table 1 : Comparison of synthetic routes and yields:

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Route A | Pd(OAc)₂ | DMF | 65 | 95 | |

| Route B | CuI | THF | 72 | 92 |

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–8.5 (d, 2H, Ar-H), 7.6–7.8 (m, 1H, triazole-H) .

- ¹⁹F NMR: δ -62.5 ppm (CF₃ group) .

- HPLC-MS :

- Column: C18 reverse-phase; mobile phase: 0.1% formic acid in acetonitrile/water (70:30).

- Retention time: 6.2 min; m/z = 356.1 [M+H]⁺ .

- FTIR : Peaks at 1720 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N triazole) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl-triazole core in catalytic applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group stabilizes the triazole ring via inductive effects, enhancing electrophilicity at the C-4 position for nucleophilic substitution .

- Computational Studies :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show charge localization at the carboxylic acid group, facilitating hydrogen bonding in supramolecular assemblies .

- Catalytic Activity : The compound acts as a ligand in Pd-catalyzed cross-coupling reactions, with the triazole nitrogen coordinating to metal centers .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Systematic Meta-Analysis :

- Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase inhibition assays .

- Control Experiments :

- Test for off-target effects using knockout cell lines or competitive binding assays.

- Data Normalization :

- Use standardized reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity metrics .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- High-Performance Countercurrent Chromatography (HPCCC) :

- Solvent system: Hexane/ethyl acetate/methanol/water (5:5:5:5 v/v).

- Advantages: High recovery (>90%) and scalability .

- Chiral HPLC :

- Column: Chiralpak IA; mobile phase: n-hexane/isopropanol (80:20) for enantiomeric resolution .

- Crystallization :

- Recrystallize from ethanol/water (1:3) to obtain needle-like crystals (melting point: 206–207°C) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Studies :

- Use Molinspiration or Schrödinger Suite to correlate substituent lipophilicity (ClogP) with antimicrobial activity .

- Molecular Docking :

- AutoDock Vina simulations against target proteins (e.g., CYP51 for antifungal activity) identify favorable binding poses of the dichlorophenyl group .

- ADMET Prediction :

- SwissADME predicts blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Methodological Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.